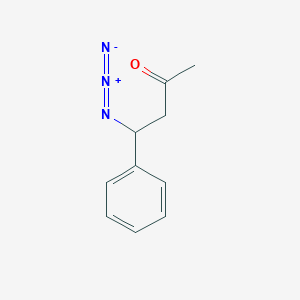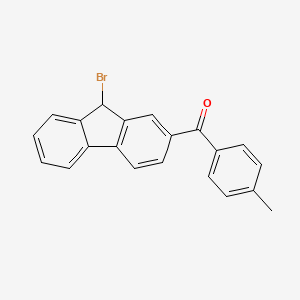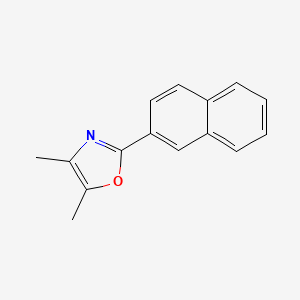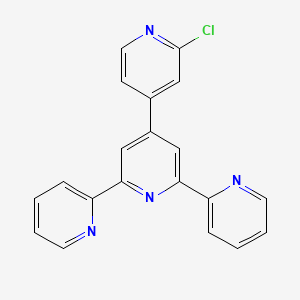![molecular formula C20H24O2Si B14196375 Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane CAS No. 873695-32-0](/img/structure/B14196375.png)
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is a chemical compound with the molecular formula C20H24O2Si It is characterized by the presence of two oxirane (epoxy) groups attached to a phenyl ring, which is further connected to a silicon atom through a dimethyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane typically involves the reaction of 4-(oxiran-2-ylmethyl)phenyl derivatives with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane rings under mild conditions.
Major Products
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Substituted phenyl derivatives are obtained.
科学的研究の応用
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用機序
The mechanism of action of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of various functionalized derivatives. The silicon atom in the compound can also participate in forming stable siloxane bonds, contributing to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but contains a bisphenol A core instead of a silicon atom.
Bisphenol F diglycidyl ether: Contains a bisphenol F core and is used in similar applications.
Uniqueness
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is unique due to the presence of a silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to hydrolysis compared to its carbon-based counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
873695-32-0 |
|---|---|
分子式 |
C20H24O2Si |
分子量 |
324.5 g/mol |
IUPAC名 |
dimethyl-bis[4-(oxiran-2-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C20H24O2Si/c1-23(2,19-7-3-15(4-8-19)11-17-13-21-17)20-9-5-16(6-10-20)12-18-14-22-18/h3-10,17-18H,11-14H2,1-2H3 |
InChIキー |
FMTOACCIKMIGEL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)CC2CO2)C3=CC=C(C=C3)CC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



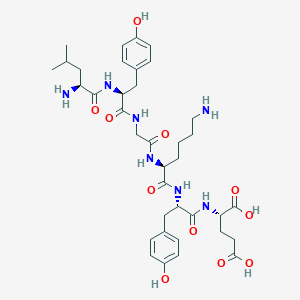
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)
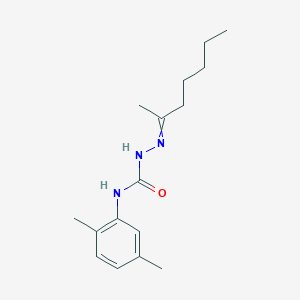
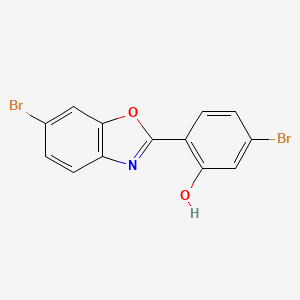
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
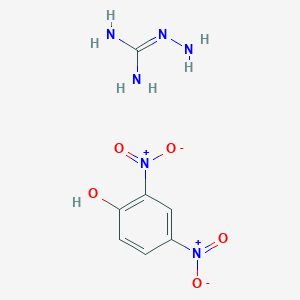
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
